

# EDP-305: A Technical Overview of a Novel Farnesoid X Receptor Agonist

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**EDP-305** is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR) developed by Enanta Pharmaceuticals.[1] It has been investigated as a therapeutic agent for non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[2][3] As a key regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a promising therapeutic target for these metabolic and cholestatic liver diseases. This document provides a comprehensive technical overview of **EDP-305**, including its chemical properties, mechanism of action, and a summary of key preclinical and clinical findings.

## **Chemical Structure and Properties**

**EDP-305** is characterized by a steroidal backbone modified with a substituted ureasulfonamide side chain. This unique structure contributes to its high potency and selectivity for the FXR.



Property	Value	Reference
IUPAC Name	1-(4-tert-Butylphenyl)sulfonyl- 3-[(3R)-3- [(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7- dihydroxy-10,13-dimethyl- 2,3,4,5,6,7,8,9,11,12,14,15,16, 17-tetradecahydro-1H- cyclopenta[a]phenanthren-17- yl]butyl]urea	[1][4]
Molecular Formula	C36H58N2O5S	[4]
Molar Mass	630.93 g⋅mol <sup>-1</sup>	[1]
CAS Number	1933507-63-1	[4]
SMILES Notation	CC[C@@H]1[C@@H]2C INVALID-LINKCC[C@@H]4 INVALID-LINK CCNC(=O)NS(=O) (=O)C5=CC=C(C=C5)C(C) (C)C)C">C@@HO	[1]

#### **Mechanism of Action: FXR Agonism**

**EDP-305** functions as a potent agonist of the Farnesoid X Receptor, a nuclear receptor primarily expressed in the liver, intestine, and kidneys. Upon activation by **EDP-305**, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.

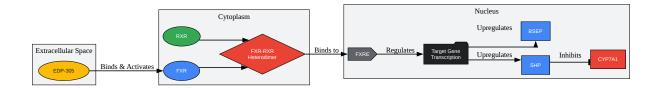
Key signaling pathways regulated by **EDP-305**-mediated FXR activation include:

• Bile Acid Metabolism: Upregulation of the Small Heterodimer Partner (SHP), which in turn inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid



synthesis.[5] It also increases the expression of the Bile Salt Export Pump (BSEP), promoting bile acid efflux from hepatocytes.[5]

- Lipid Metabolism: Regulation of genes involved in triglyceride and cholesterol metabolism, leading to reduced hepatic steatosis and improved lipid profiles.[2][3]
- Inflammation and Fibrosis: Attenuation of inflammatory and fibrotic pathways in the liver.[2][3]



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Caption: **EDP-305** activates the FXR signaling pathway.

## Preclinical and Clinical Data In Vitro Potency and Selectivity

**EDP-305** has demonstrated high potency and selectivity for FXR in various cell-based assays.



Assay System	Parameter	EDP-305	Obeticholic Acid (OCA)	Reference
Chimeric FXR Reporter (CHO cells)	EC50	Potent (specific value not consistently reported)	-	[5]
Full-Length FXR Reporter (HEK293 cells)	EC50	8 nM	130 nM	[2][5]
TGR5 Activation Assay	Activity	Minimal	Active	[5]

### In Vivo Efficacy in Animal Models

Studies in murine models of NASH have shown that **EDP-305** improves key markers of the disease.

Animal Model	Key Findings	Reference
STAM™ Mouse Model	Reduced NAFLD Activity Score (NAS)	[6]
Diet-Induced NASH (DIN) Mouse Model	Decreased hepatocyte ballooning, attenuated hepatic steatosis and dyslipidemia	[2][3]

### **Phase II Clinical Trial in NASH Patients**

A Phase II, double-blind, placebo-controlled study evaluated the efficacy and safety of **EDP-305** in patients with fibrotic NASH.



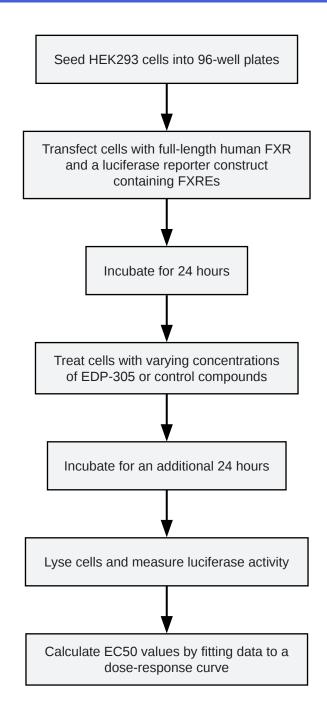
Parameter (Change from Baseline at Week 12)	EDP-305 (2.5 mg)	Placebo	p-value	Reference
Alanine Aminotransferas e (ALT)	-27.9 U/L	-15.4 U/L	0.049	[7]
Liver Fat Content (Absolute Reduction)	-7.1%	-2.4%	0.0009	[7]

The most common adverse events reported were pruritus, nausea, vomiting, diarrhea, headache, and dizziness.[7]

## Experimental Protocols FXR Reporter Gene Assay (HEK293 cells)

This protocol outlines the general steps for assessing the potency of FXR agonists like **EDP-305**.





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Caption: Workflow for an FXR reporter gene assay.

#### Methodology:

 Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media and seeded into 96-well plates.



- Transfection: Cells are co-transfected with a plasmid encoding full-length human FXR and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple Farnesoid X Receptor Response Elements (FXREs).
- Compound Treatment: Following a post-transfection incubation period, cells are treated with a range of concentrations of **EDP-305**, a known FXR agonist (e.g., obeticholic acid) as a positive control, and a vehicle control (e.g., DMSO).
- Luciferase Assay: After a 24-hour incubation with the compounds, the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of FXR activation, is measured using a luminometer.[2][5]
- Data Analysis: The luminescence data is normalized to the vehicle control, and doseresponse curves are generated to calculate the EC<sub>50</sub> value, representing the concentration at which EDP-305 elicits 50% of its maximal response.[2]

#### In Vivo Gene Expression Analysis in Mice

This protocol describes the general procedure for evaluating the effect of **EDP-305** on FXR target gene expression in vivo.

#### Methodology:

- Animal Dosing: C57BL/6 mice are administered EDP-305 or a vehicle control via oral gavage for a specified number of days.[5]
- Tissue Collection: At the end of the treatment period, mice are euthanized, and liver and intestinal tissues are collected.
- RNA Extraction and cDNA Synthesis: Total RNA is extracted from the collected tissues, and
  its quality and quantity are assessed. The RNA is then reverse-transcribed into
  complementary DNA (cDNA).
- Quantitative Real-Time PCR (qRT-PCR): The expression levels of FXR target genes (e.g., Shp, Bsep, Cyp7a1) and a housekeeping gene (e.g., 18S rRNA) are quantified using qRT-PCR with specific primers.[5]



Data Analysis: The relative expression of the target genes is calculated using the delta-delta
 Ct method, with the housekeeping gene used for normalization.[5]

### **Drug-Drug Interaction Profile**

Preclinical studies indicated that CYP3A4 is the primary enzyme involved in the metabolism of **EDP-305**.[8] Clinical studies in healthy volunteers have further characterized its drug-drug interaction potential:

- Coadministration with strong or moderate inhibitors and inducers of CYP3A4 is not recommended.[8]
- Caution is advised when co-administering with substrates of CYP3A4.[8]
- There is a potential for increased exposure of CYP1A2 substrates with a narrow therapeutic index when administered with **EDP-305**.[8]
- The interaction potential with drug transporters is low.[8]

#### Conclusion

**EDP-305** is a highly potent and selective non-bile acid FXR agonist that has shown promise in preclinical models and a Phase II clinical trial for the treatment of NASH. Its ability to modulate key pathways in bile acid and lipid metabolism, coupled with its anti-inflammatory and anti-fibrotic effects, underscores its therapeutic potential. Further clinical development will be necessary to fully establish its efficacy and safety profile for the treatment of chronic liver diseases.

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